molecular formula C18H16N2O B14799267 N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine

N-[(E)-(5-methylfuran-2-yl)methylidene]-N'-phenylbenzene-1,4-diamine

Katalognummer: B14799267
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: XZRKVEWDEICOKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phenyl group, and a benzenediamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 5-methyl-2-furaldehyde and N’-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:

5-methyl-2-furaldehyde+N’-phenyl-1,4-benzenediamineN-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine\text{5-methyl-2-furaldehyde} + \text{N'-phenyl-1,4-benzenediamine} \rightarrow \text{N-[(5-methyl-2-furyl)methylene]-N'-phenyl-1,4-benzenediamine} 5-methyl-2-furaldehyde+N’-phenyl-1,4-benzenediamine→N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5-Methyl-2-furyl)methanol
  • 5-Methylfurfural
  • N-((5-METHYL-2-FURYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE

Uniqueness

N-[(5-methyl-2-furyl)methylene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of a furan ring, phenyl group, and benzenediamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C18H16N2O

Molekulargewicht

276.3 g/mol

IUPAC-Name

4-[(5-methylfuran-2-yl)methylideneamino]-N-phenylaniline

InChI

InChI=1S/C18H16N2O/c1-14-7-12-18(21-14)13-19-15-8-10-17(11-9-15)20-16-5-3-2-4-6-16/h2-13,20H,1H3

InChI-Schlüssel

XZRKVEWDEICOKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.